Molecular Weight and Volatility
Propanedioic acid, (methoxyimino)-, dimethyl ester exhibits a significantly higher molecular weight (175.14 g/mol) compared to its unfunctionalized analog, dimethyl malonate (132.11 g/mol), and a lower molecular weight compared to its diethyl analog, diethyl 2-(methoxyimino)malonate (203.19 g/mol) . This intermediate molecular weight, combined with its unique structure, suggests a boiling point and volatility profile that is distinct from both comparators. While exact boiling point data for the target compound is not widely reported, the diethyl analog has a reported boiling point of approximately 202°C , and dimethyl malonate boils at 180-181°C [1]. The target compound's volatility is expected to fall between these two extremes, offering a distinct window for purification by distillation and handling during synthesis.
| Evidence Dimension | Molecular Weight and Volatility |
|---|---|
| Target Compound Data | MW: 175.14 g/mol; Boiling Point: Not explicitly reported in primary literature, inferred to be between 180°C and 202°C based on structural analogs. |
| Comparator Or Baseline | Dimethyl malonate: MW 132.11 g/mol, BP 180-181°C; Diethyl 2-(methoxyimino)malonate: MW 203.19 g/mol, BP approx. 202°C. |
| Quantified Difference | Target compound MW is 43.03 g/mol higher than dimethyl malonate and 28.05 g/mol lower than its diethyl analog. Boiling point is inferred to be distinct. |
| Conditions | Physicochemical property analysis at standard atmospheric pressure (760 mmHg). |
Why This Matters
This distinct molecular weight and volatility profile is critical for designing purification strategies (e.g., distillation) and ensures predictable behavior in synthetic workflows compared to lighter or heavier analogs, directly impacting process efficiency and purity outcomes.
- [1] Wikipedia. (2007). Dimethyl malonate. Wikipedia. View Source
